molecular formula C23H26N6O4S B11199504 N-Cyclopropyl-1-(6-{[(4-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide

N-Cyclopropyl-1-(6-{[(4-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide

Cat. No.: B11199504
M. Wt: 482.6 g/mol
InChI Key: HFZOEYPVFACVQF-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1-(6-{[(4-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a methoxyphenyl group, and a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-1-(6-{[(4-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide typically involves multiple steps. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the piperidine and cyclopropyl groups. The final step involves the attachment of the methoxyphenylcarbamoyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-1-(6-{[(4-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that makes it useful for studying cellular processes or as a potential therapeutic agent.

    Medicine: The compound could be investigated for its potential as a drug candidate, particularly if it exhibits activity against specific targets.

    Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-1-(6-{[(4-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives and piperidine-containing molecules. These compounds may share some structural features but differ in their specific functional groups and overall activity.

Uniqueness

The uniqueness of N-Cyclopropyl-1-(6-{[(4-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide lies in its specific combination of functional groups and its potential applications. Its structure allows for a range of chemical modifications and interactions, making it a versatile compound for research and development.

Properties

Molecular Formula

C23H26N6O4S

Molecular Weight

482.6 g/mol

IUPAC Name

N-cyclopropyl-1-[6-[2-(4-methoxyanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C23H26N6O4S/c1-33-17-6-4-15(5-7-17)25-18(30)12-29-13-24-20-19(22(29)32)34-23(27-20)28-10-8-14(9-11-28)21(31)26-16-2-3-16/h4-7,13-14,16H,2-3,8-12H2,1H3,(H,25,30)(H,26,31)

InChI Key

HFZOEYPVFACVQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCC(CC4)C(=O)NC5CC5

Origin of Product

United States

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